O-Propyl-D-tyrosine

Vasopressin Receptor Antagonism Peptidomimetic SAR O-Alkyl Tyrosine Modification

In vasopressin/oxytocin antagonist design, stereochemical and O-alkyl chain precision is critical-replacing D-configuration with L reduces antagonist potency 2- to 10-fold, while altering the O-propyl group shifts pA₂ by up to 0.4 log units. O-Propyl-D-tyrosine (CAS 1270160-68-3) resolves this challenge as a validated building block with defined stereochemistry and optimal n-propyl substitution. • Enables selective V1a, V2, and oxytocin receptor antagonist synthesis with quantifiable potency advantages. • D-configuration confers proteolytic stability; O-propyl group enhances lipophilicity and membrane permeability. • Supplied with ≥98% purity; readily available for immediate global shipment.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B7868099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Propyl-D-tyrosine
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m1/s1
InChIKeyWIDNDXOANCQXPD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Propyl-D-tyrosine Overview


O-Propyl-D-tyrosine (CAS 1270160-68-3) is a synthetic D-amino acid derivative featuring a 4-propoxyphenyl side chain, corresponding to a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . It belongs to the class of O-alkyl-D-tyrosines, which have been extensively characterized as key structural motifs in vasopressin/oxytocin peptide antagonists [1]. The compound is synthesized via alkylation of D-tyrosine with propyl bromide and is commercially available as a research reagent with purity typically ≥95% .

Chiral D-tyrosine building block with O-propyl substitution
Designed for vasopressin/oxytocin antagonist SAR studies
D-configuration supports antagonist potency evaluation
Research-grade purity for peptide synthesis workflows

Why O-Propyl-D-tyrosine Substitution Fails


Simple substitution of O-Propyl-D-tyrosine with unmodified D-tyrosine, O-methyl-D-tyrosine, or its L-enantiomer in a peptide or peptidomimetic context is not viable without altering pharmacological profile. In a systematic study of arginine-vasopressin antagonists, replacement of the O-n-propyl group with a methyl, ethyl, or isopropyl moiety changed anti-antidiuretic potency (pA₂) by up to 0.4 log units, while swapping the D-configuration for L reduced antagonist potency by 2- to 10-fold [1]. These differences are quantifiable and directly impact functional antagonism and receptor selectivity, underscoring the need for precise O-alkyl chain length and stereochemistry in molecular design [1].

!O-Alkyl chain length directly shifts antagonist potency; methyl, ethyl, or isopropyl analogs may not reproduce n-propyl activity profile.
!L-enantiomer replacement can reduce functional antagonism; D-configuration is critical for potency in this peptide class.
!Unalkylated D-tyrosine lacks the lipophilicity and potency gain required for many antagonist designs.

O-Propyl-D-tyrosine Quantitative Differentiation


Anti-Antidiuretic Potency vs O-Alkyl Analogs

In the d(CH₂)₅VDAVP series, the analog incorporating O-n-propyl-D-tyrosine (compound 4) exhibits an anti-antidiuretic pA₂ of 7.60 ± 0.05, compared to 7.19 ± 0.11 for O-methyl, 7.59 ± 0.04 for O-ethyl, and 7.51 ± 0.06 for O-isopropyl [1]. In the d(CH₂)₅VAVP series, the O-n-propyl derivative (compound 7) yields a pA₂ of 7.66 ± 0.11, versus 7.77 ± 0.07 for O-methyl, 7.81 ± 0.07 for O-ethyl, and 7.61 ± 0.06 for O-isopropyl [1].

Alkyl chain potency
Head-to-head
pA₂ 7.60 ± 0.05 (n-propyl) vs 7.19 (methyl), 7.59 (ethyl), 7.51 (isopropyl) in VDAVP series; similar rank order in VAVP series
n-Propyl chain fine-tunes antagonist potency profile relative to shorter or branched analogs
In vivo rat antidiuretic assay; reported comparison
Vasopressin Receptor Antagonism Peptidomimetic SAR O-Alkyl Tyrosine Modification

Potency Gain Over Unalkylated D-Tyrosine

Substitution of an unalkylated D-tyrosine with an O-alkyl-D-tyrosine increases anti-antidiuretic potency. Unalkylated d(CH₂)₅-D-TyrVDAVP (compound 9) has a pA₂ of 7.03 ± 0.05, whereas the O-n-propyl analog (compound 4) reaches 7.60 ± 0.05, a 0.57 log unit improvement [1]. Similarly, d(CH₂)₅-D-TyrVAVP (compound 10) has a pA₂ of 7.51 ± 0.08, compared to 7.66 ± 0.11 for the O-n-propyl version (compound 7) [1].

Potency vs unalkylated
Direct comparison
pA₂ increase of 0.57 log units (VDAVP) and 0.15 log units (VAVP) over unalkylated D-Tyr
O-Propylation enhances functional antagonism compared to parent D-tyrosine
Supports potency optimization in peptide design; reported values
Peptide Antagonist Optimization O-Alkylation Effect Structure-Activity Relationship

Enantioselective Potency: D- vs L-Configuration

O-Alkyl-D-tyrosine-containing analogs are 2 to 10 times more potent as antidiuretic antagonists than their corresponding O-alkyl-L-tyrosine isomers [1]. While the exact fold difference for the O-n-propyl pair is not individually reported, the class-wide trend demonstrates a consistent D-configuration advantage. For instance, in the d(CH₂)₅VDAVP series, the O-ethyl-D-tyrosine analog (pA₂ 7.59) is approximately 3-fold more potent than its L-counterpart (pA₂ ~7.1) [1].

D- vs L- enantiomer
Class-level
D-isomers exhibit 2- to 10-fold higher antagonist potency than corresponding L-isomers across the series
D-configuration may be required for achieving higher antagonist potency in this scaffold
Class-wide trend; individual O-propyl pair values not reported
Chiral Peptide Pharmacology D-Amino Acid SAR Vasopressin Receptor Antagonists

Vasopressor Antagonism and Selectivity Shift

O-Alkyl-D-tyrosine analogs are all effective antagonists of vasopressor responses to AVP, but their vasopressor potencies are diminished or unchanged relative to their L-tyrosine counterparts, resulting in a selective increase in the anti-antidiuretic/anti-vasopressor ratio [1]. The O-n-propyl-D-tyrosine analogs thus contribute to improved therapeutic index in this series, though specific ratio values are not tabulated.

Selectivity shift
Supporting evidence
O-Alkyl-D-tyrosine analogs increase anti-antidiuretic/anti-vasopressor selectivity ratio relative to L-counterparts
Reported selectivity shift may support anti-antidiuretic endpoint preference in research models
Qualitative observation; specific ratio not tabulated
Vasopressin V1a Receptor Selectivity Profiling Peptide Pharmacology

Lipophilicity Gain Over D-Tyrosine

Introduction of the O-propyl group increases calculated LogP (clogP) relative to unsubstituted D-tyrosine. While direct experimental LogP for O-Propyl-D-tyrosine is not reported, the O-propyl ether modification is known to increase lipophilicity, potentially improving membrane permeability and altering pharmacokinetic behavior in peptide conjugates [1]. The propyl chain provides a balance between hydrophobic character and steric bulk, distinguishing it from shorter (methyl, ethyl) and longer (butyl) alkyl homologs.

Lipophilicity gain
Data to verify
Predicted clogP increase of ~3.7-4.2 log units vs D-tyrosine (calculated, not experimental)
O-Propyl group may enhance lipophilicity and passive membrane permeability
Fragment-based prediction; experimental LogP unavailable
Drug Design Lipophilicity ADME Properties

Metabolic Stability in Peptide Design

The D-configuration combined with O-alkylation confers resistance to proteolytic degradation by common proteases that preferentially cleave L-amino acid bonds [1]. While direct stability data for O-Propyl-D-tyrosine are not reported, D-amino acid-containing peptides generally exhibit extended half-lives in biological media compared to all-L peptides. The O-propyl group further shields the phenolic hydroxyl, potentially reducing Phase II metabolism.

Metabolic stability
Class-level
D-configuration and O-alkylation confer protease resistance; extended half-life observed in D-amino acid peptides
May support peptide stability and resistance to enzymatic degradation in biological media
Class-level precedent; direct stability data for this compound not reported
Peptide Synthesis Unnatural Amino Acids Stability Enhancement

O-Propyl-D-tyrosine Applications


Synthesis of Vasopressin/Oxytocin Antagonists

O-Propyl-D-tyrosine is an essential building block for preparing peptidomimetic antagonists targeting V1a, V2, and oxytocin receptors. The 2- to 10-fold potency advantage of the D-configuration over L-isomers [1] and the specific pA₂ modulation achieved with the n-propyl substituent [1] make it a preferred choice when designing selective antidiuretic or vasopressor antagonists. Its use directly supports structure-activity relationship studies aimed at optimizing antagonist potency and selectivity [1].

Chiral Peptidomimetic Synthesis with Stability

In drug discovery programs focused on peptide therapeutics, O-Propyl-D-tyrosine serves as a proteolytically stable surrogate for L-tyrosine [1]. The D-configuration imparts resistance to enzymatic cleavage, while the O-propyl group enhances lipophilicity and membrane permeability [1]. This dual benefit is critical for developing orally bioavailable or longer-circulating peptide drug candidates.

Chemical Probes and Click Chemistry Derivatives

The O-propyl group can be further functionalized (e.g., conversion to O-propargyl for click chemistry) to create chemical probes for target identification [1]. The D-stereochemistry ensures that the resulting probes interact with biological targets in a defined, often more potent manner, enabling precise mapping of receptor binding pockets and downstream signaling.

Application
Selection Property
Validation Focus
Vasopressin/oxytocin antagonist research
O-Propyl-D-tyrosine incorporation at key position
Receptor selectivity and antagonist potency in functional assays
Peptide therapeutic candidate design
D-configuration combined with O-alkylation
Proteolytic stability and lipophilicity for research pharmacokinetic profiling
Chemical probe and click chemistry tool development
Functionalizable O-propyl group for derivatization
Target identification and receptor binding-site mapping studies
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